2-Chloro-5,7-dimethoxyquinazolin-4-amine
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Overview
Description
2-Chloro-5,7-dimethoxyquinazolin-4-amine is a chemical compound with the molecular formula C10H10ClN3O2. It is known for its applications in various fields, including medicinal chemistry and industrial processes. The compound is characterized by its quinazoline core structure, which is substituted with chlorine and methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,7-dimethoxyquinazolin-4-amine typically involves the reaction of 2,4-dichloro-6,7-dimethoxyquinazoline with ammonia or an amine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the substitution of the chlorine atom at the 4-position with an amino group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5,7-dimethoxyquinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like ammonia, primary or secondary amines, and thiols in solvents like ethanol or methanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted quinazolines, which can have different functional groups depending on the reagents used .
Scientific Research Applications
2-Chloro-5,7-dimethoxyquinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting alpha-adrenergic receptors.
Biological Studies: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Industrial Applications: It serves as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets, such as alpha-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological processes, including vascular smooth muscle contraction and neurotransmitter release. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6,7-dimethoxyquinazolin-4-amine
- 4-Amino-2-chloro-6,7-dimethoxyquinazoline
- 2-Chloro-4,5-dimethoxyquinazoline
Uniqueness
2-Chloro-5,7-dimethoxyquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .
Properties
Molecular Formula |
C10H10ClN3O2 |
---|---|
Molecular Weight |
239.66 g/mol |
IUPAC Name |
2-chloro-5,7-dimethoxyquinazolin-4-amine |
InChI |
InChI=1S/C10H10ClN3O2/c1-15-5-3-6-8(7(4-5)16-2)9(12)14-10(11)13-6/h3-4H,1-2H3,(H2,12,13,14) |
InChI Key |
ONAPCFMERQEUDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=NC(=N2)Cl)N |
Origin of Product |
United States |
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